

Commercial availability of 3-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylthio)phenylacetic acid

Cat. No.: B103716

[Get Quote](#)

An In-Depth Technical Guide to **3-(Methylthio)phenylacetic Acid** for Advanced Research and Development

This guide provides an in-depth technical overview of **3-(Methylthio)phenylacetic acid** (CAS No. 18698-73-2), a crucial building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple catalog listing, this document offers practical insights into its commercial landscape, synthesis, quality control, and safe handling, grounded in established scientific principles.

Introduction and Physicochemical Profile

3-(Methylthio)phenylacetic acid, also known as 3-(methylmercapto)phenylacetic acid, is an aromatic carboxylic acid derivative. Its structure, featuring a phenylacetic acid core with a methylthio (-SCH₃) group at the meta-position, makes it a versatile intermediate in organic synthesis. The methylthio group can be retained or chemically modified (e.g., oxidized to a sulfoxide or sulfone), offering a strategic handle for modulating the steric and electronic properties of target molecules. This versatility is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Key Physicochemical Properties:

Property	Value	Source(s)
CAS Number	18698-73-2	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₂ S	[1] [2]
Molecular Weight	182.24 g/mol	[1] [2] [3]
Appearance	White to off-white solid/powder	[3]
Melting Point	77-81 °C	[4]
Boiling Point	333.7±25.0 °C (Predicted)	[4]
pKa	4.19±0.10 (Predicted)	[5]
SMILES	CSc1cccc(CC(O)=O)c1	[6]
InChIKey	AKYCOAMUNLESIH-UHFFFAOYSA-N	[6]

Commercial Availability and Procurement

3-(Methylthio)phenylacetic acid is readily available from a range of chemical suppliers, primarily for research and development purposes. It is typically not sold in bulk quantities off-the-shelf but can often be sourced on a larger scale through custom synthesis requests.

Representative Commercial Suppliers:

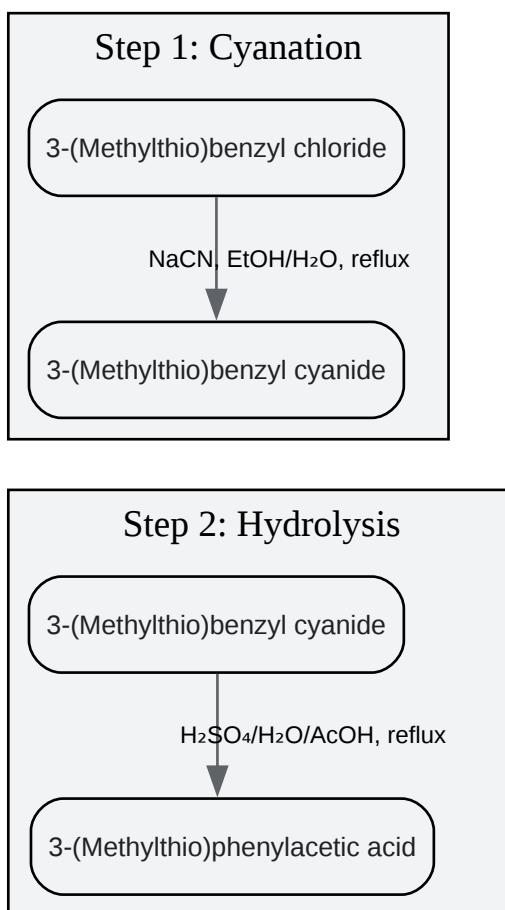
Supplier	Purity	Available Quantities
Sigma-Aldrich	Not specified	Inquire for pricing
Thermo Scientific (Alfa Aesar)	95%	1g, 5g
Apollo Scientific	95%	Inquire for pricing
Santa Cruz Biotechnology	Research Grade	Inquire for pricing
Alfa Chemistry	96%	Inquire for pricing

Procurement Strategy: For initial research and proof-of-concept studies, gram-scale quantities from the suppliers listed above are sufficient. For process development or scale-up campaigns, it is advisable to contact suppliers directly to inquire about bulk availability or custom synthesis capabilities. Purity is a critical consideration; while 95-96% is common for catalog listings, higher purity may be required for sensitive applications, necessitating re-purification or sourcing from a specialized provider.

Synthesis of 3-(Methylthio)phenylacetic Acid

While several routes to phenylacetic acids exist, the most direct and reliable laboratory-scale synthesis of the title compound proceeds via a two-step sequence starting from 3-(methylthio)benzyl chloride: (1) conversion to the corresponding benzyl cyanide, followed by (2) acid-catalyzed hydrolysis. This method is favored over alternatives like the Willgerodt-Kindler reaction for its predictability and cleaner reaction profile on this specific substrate.^{[7][8]}

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from benzyl chloride to phenylacetic acid.

Detailed Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

This protocol is adapted from established procedures for preparing phenylacetic acids from their corresponding benzyl cyanides.^{[8][9]}

Step 1: Synthesis of 3-(Methylthio)benzyl cyanide

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in a mixture of water and ethanol (1:1 v/v).
 - **Causality:** The aqueous ethanol solvent system is crucial for dissolving both the inorganic salt (NaCN) and the organic starting material, facilitating the nucleophilic substitution reaction.
- **Addition of Starting Material:** Warm the cyanide solution gently on a water bath. Add 3-(methylthio)benzyl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes.
 - **Expert Insight:** This reaction is exothermic. Controlled addition prevents a runaway reaction and minimizes the formation of side products.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the remaining aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-(methylthio)benzyl cyanide, which can be used in the next step without further purification.

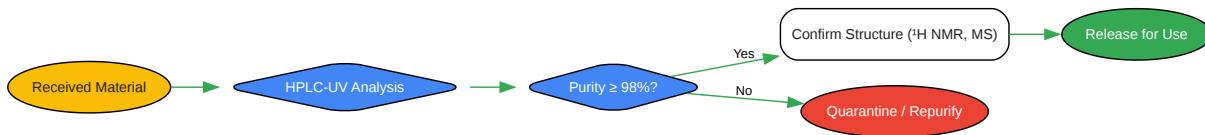
Step 2: Hydrolysis to 3-(Methylthio)phenylacetic acid

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a hydrolysis mixture of water, concentrated sulfuric acid, and glacial acetic acid (1:1:1 v/v/v). [8]
 - Causality: The combination of a strong acid (H_2SO_4) and a co-solvent (acetic acid) ensures complete protonation and hydrolysis of the nitrile group to the carboxylic acid.
- Addition of Nitrile: Add the crude 3-(methylthio)benzyl cyanide (1.0 eq) from the previous step to the acid mixture.
- Reaction: Heat the mixture to reflux for 3-4 hours. The hydrolysis is typically complete when the reaction mixture becomes a single homogenous phase.
- Work-up and Isolation: Cool the reaction mixture and carefully pour it over crushed ice. The product will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure **3-(Methylthio)phenylacetic acid**.

Quality Control and Analytical Characterization

Ensuring the identity and purity of **3-(Methylthio)phenylacetic acid** is paramount before its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

Quality Control Workflow



[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for incoming starting material.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a reliable means to assess the purity of the material.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
 - Justification: Phosphoric acid ensures the carboxylic acid is protonated, leading to better peak shape and retention on a reverse-phase column.
- Gradient:
 - 0-15 min: 30% A to 90% A
 - 15-20 min: Hold at 90% A
 - 20-22 min: 90% A to 30% A
 - 22-25 min: Hold at 30% A
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Expected Results: The main peak corresponding to **3-(Methylthio)phenylacetic acid** should be well-resolved. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Spectroscopic Characterization

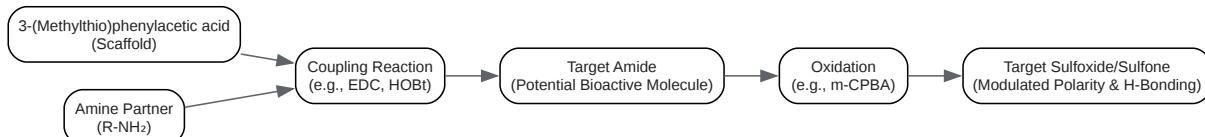
- ^1H NMR: Expect characteristic signals for the methylthio group (singlet, ~2.5 ppm), the methylene protons (singlet, ~3.6 ppm), and aromatic protons in the meta-substituted pattern (~7.0-7.3 ppm).
- Mass Spectrometry (MS): In electrospray ionization negative mode (ESI-), the primary ion observed would be the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 181.03.

Applications in Drug Discovery and Development

3-(Methylthio)phenylacetic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific drugs containing this exact fragment are not widespread, its structural motif is relevant in the development of various therapeutic agents. For instance, the related 4-(methylthio)phenylacetic acid is a known intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[\[10\]](#) By analogy, the 3-isomer is a valuable tool for exploring the SAR of similar compound classes.

The role of this compound is to act as a foundational scaffold. Medicinal chemists can leverage the carboxylic acid group for amide bond formation or other conjugations, while the methylthio group can be used to probe interactions within a biological target's binding pocket.

Role as a Synthetic Building Block



[Click to download full resolution via product page](#)

Caption: Use of the title compound as a scaffold in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed.

- Safety: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[\[1\]](#)

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[\[1\]](#)
- Storage: Store in a tightly closed container in a cool, dry place. Keep away from oxidizing agents.[\[1\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[1\]](#)

References

- Willgerodt, C. Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Ber. dtsch. Chem. Ges. 1887, 20, 2467–2470.
- Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth. 1922, 2, 59. [\[Link\]](#)
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [\[Link\]](#)
- Scribd. Benzyl Cyanide Hydrolysis To Acid. [\[Link\]](#)
- MSU Chemistry.
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl]-phenyl]ethanone.
- Stenutz. **3-(methylthio)phenylacetic acid.** [\[Link\]](#)
- Google Patents.
- Adams, R.; Thal, A. F. Benzyl Cyanide. Org. Synth. 1922, 2, 9. [\[Link\]](#)
- ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged *Populus trichocarpa* leaves. [\[Link\]](#)
- European Patent Office. PROCESS TO PRODUCE ETORICOXIB. [\[Link\]](#)
- Google Patents. Method for preparing 3-(methylthio)propanal.
- Patsnap. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis. [\[Link\]](#)
- Google Patents. Process for cyclooxygenase-2 selective inhibitor.
- PubMed. Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. [\[Link\]](#)
- Pharmacia.
- MDPI. Natural Products with Pharmaceutical Activities. [\[Link\]](#)
- Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole and Study of Their Biological Activities. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. synarchive.com [synarchive.com]
- 2. scbt.com [scbt.com]
- 3. 3-(Methylthio)phenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-(METHYLTHIO)PHENYLACETIC ACID | 18698-73-2 [chemicalbook.com]
- 6. 3-(methylthio)phenylacetic acid [stenutz.eu]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial availability of 3-(Methylthio)phenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103716#commercial-availability-of-3-methylthio-phenylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com